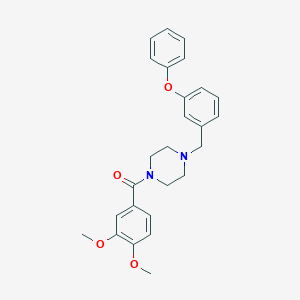![molecular formula C25H26N2O5 B247854 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247854.png)
1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine (DNBP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DNBP is a piperazine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to exhibit low toxicity and high selectivity for its target molecules. However, 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has some limitations, including its poor solubility in water and its potential to form aggregates in solution, which can affect its activity and bioavailability.
Orientations Futures
There are several future directions for the study of 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine. Further research is needed to elucidate its mechanism of action and identify its target molecules. 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine's potential therapeutic properties in various fields of research, including neurodegenerative disorders and cancer, should be further explored. Additionally, the development of new methods for synthesizing and delivering 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine could improve its efficacy and bioavailability.
Méthodes De Synthèse
1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine can be synthesized through various methods, including the reaction of 2,6-dimethoxybenzoyl chloride with 2-naphthol and piperazine in the presence of a base. The reaction yields 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine as a white crystalline solid with a melting point of 165-167°C.
Applications De Recherche Scientifique
1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
Formule moléculaire |
C25H26N2O5 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C25H26N2O5/c1-30-21-8-5-9-22(31-2)24(21)25(29)27-14-12-26(13-15-27)23(28)17-32-20-11-10-18-6-3-4-7-19(18)16-20/h3-11,16H,12-15,17H2,1-2H3 |
Clé InChI |
HJURSNJNZUVVSK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247774.png)


![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)


![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247787.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)